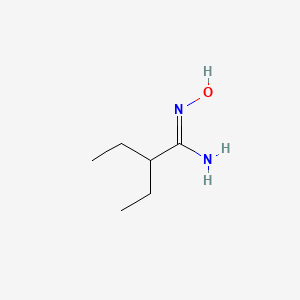

2-ethyl-N'-hydroxybutanimidamide

CAS No.:

Cat. No.: VC17812240

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O |

|---|---|

| Molecular Weight | 130.19 g/mol |

| IUPAC Name | 2-ethyl-N'-hydroxybutanimidamide |

| Standard InChI | InChI=1S/C6H14N2O/c1-3-5(4-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

| Standard InChI Key | VGAOGDJXIDYMQD-UHFFFAOYSA-N |

| Isomeric SMILES | CCC(CC)/C(=N/O)/N |

| Canonical SMILES | CCC(CC)C(=NO)N |

Introduction

2-Ethyl-N'-hydroxybutanimidamide is an organic compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . It belongs to the class of amidines, which are known for their biological activity and utility in pharmaceuticals and agrochemicals. This compound features a hydroxyl group attached to a butanimidamide structure, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 2-ethyl-N'-hydroxybutanimidamide can be approached through several methods, typically involving simpler precursors and various chemical reactions. These methods provide pathways for obtaining the compound with varying yields and purities, depending on the specific conditions and reagents used.

Potential Applications

2-Ethyl-N'-hydroxybutanimidamide has potential applications in medicinal chemistry, particularly due to its structural features that may enhance its interaction with biological targets. Preliminary studies suggest potential antimicrobial and anticancer properties, similar to other compounds within its class. The presence of both hydroxyl and amide functional groups suggests it could form hydrogen bonds or other interactions that enhance its biological efficacy.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Drug Development |

| Organic Synthesis | Versatile Building Block |

| Biological Research | Antimicrobial and Anticancer Studies |

Research Findings

Research into 2-ethyl-N'-hydroxybutanimidamide focuses on its binding affinity to biological targets, which may include enzymes or receptors relevant in disease pathways. While specific mechanisms of action require further experimental studies, the compound's unique structure and functional groups suggest significant biological activities.

Comparison with Similar Compounds

2-Ethyl-N'-hydroxybutanimidamide is distinct from other similar compounds due to its specific combination of ethyl substitution and hydroxyl functionality on the butanimidamide backbone. This combination may enhance its solubility and reactivity compared to similar compounds, making it particularly valuable in medicinal chemistry and organic synthesis applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-N'-hydroxybutanimidamide | C₆H₁₄N₃O | Contains an amino group; potential for increased reactivity. |

| N-Hydroxybutanimidamide | C₄H₁₀N₂O | Lacks ethyl substitution; simpler structure. |

| Ethyl-N'-hydroxybutanimidamide | C₆H₁₄N₂O | Similar amide structure but different alkyl chain. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume